![molecular formula C23H27NO2 B5772713 N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)
N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as DHI-C8 and has been shown to have an impact on various biological processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide involves its interaction with various biological targets, including dopamine receptors, histone deacetylases, and peroxisome proliferator-activated receptors. By interacting with these targets, this compound can modulate various biological processes, including neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological target that it interacts with. For example, when interacting with dopamine receptors, this compound can modulate reward processing and addiction-related behaviors. When interacting with histone deacetylases, this compound can modulate gene expression and potentially impact cancer cell growth. When interacting with peroxisome proliferator-activated receptors, this compound can modulate cellular metabolism and potentially reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is its potential therapeutic applications in various fields. This compound has been shown to have an impact on various biological processes, making it a promising candidate for further research. However, one limitation of this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for research on N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, including its interactions with specific biological targets and downstream effects. Additionally, future studies should evaluate the toxicity and side effects of this compound in more detail, in order to determine its safety and potential for clinical use.
Méthodes De Synthèse
The synthesis method for N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide involves the reaction of cyclohexyl isocyanide with 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or acetonitrile. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have an impact on the dopamine system, which is involved in reward processing and addiction. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In cardiovascular disease, this compound has been studied for its potential to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c25-23(24-21-10-2-1-3-11-21)20-9-4-6-17(14-20)16-26-22-13-12-18-7-5-8-19(18)15-22/h4,6,9,12-15,21H,1-3,5,7-8,10-11,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWSHUZOYSNAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
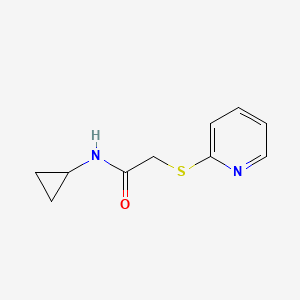

![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)
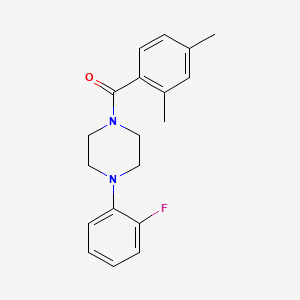
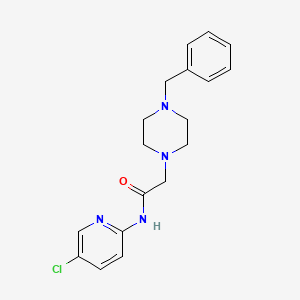
![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)
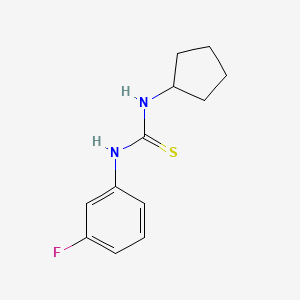
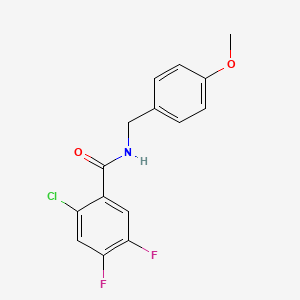
![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)

